H2N-PEG6-CH2COOtBu
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H2N-PEG6-CH2COOtBu typically involves the reaction of a polyethylene glycol derivative with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the polyethylene glycol derivative attacks the carbon atom of the bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified through column chromatography.
Chemical Reactions Analysis
Types of Reactions: H2N-PEG6-CH2COOtBu undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products:
Substitution Reactions: The major products depend on the electrophile used in the reaction.
Hydrolysis: The major product of hydrolysis is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: H2N-PEG6-CH2COOtBu is widely used as a linker in the synthesis of complex molecules, including PROTACs. It facilitates the conjugation of different functional groups, enabling the creation of multifunctional compounds.
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. It is also employed in the development of drug delivery systems, where it helps to improve the pharmacokinetic properties of therapeutic agents.
Medicine: this compound plays a crucial role in the development of targeted therapies, particularly in the field of cancer treatment. By linking therapeutic agents to targeting moieties, it enables the selective delivery of drugs to cancer cells, minimizing off-target effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form stable linkages with various substrates makes it a valuable component in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of H2N-PEG6-CH2COOtBu involves its role as a linker molecule. By forming covalent bonds with different functional groups, it facilitates the conjugation of various molecules, enabling the creation of multifunctional compounds. In the context of PROTACs, this compound links a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Comparison with Similar Compounds
NH2-PEG6-C1-Boc: This compound is also a PEG-based linker used in the synthesis of PROTACs.
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another PEG-based linker used in the synthesis of antibody-drug conjugates and PROTACs.
Uniqueness: H2N-PEG6-CH2COOtBu is unique due to its specific structure, which includes a tert-butyl ester group and a polyethylene glycol chain . This structure provides it with distinct properties, such as enhanced solubility and stability, making it particularly suitable for use in the synthesis of multifunctional compounds .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWWZGJYUFLISW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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